Alosetron ((Z)-2-butenedioate)

Irritable Bowel Syndrome 5-HT3 Antagonist Clinical Efficacy

Researchers requiring a validated 5-HT3 antagonist for IBS-D studies cannot substitute ondansetron or other class members due to divergent binding kinetics and clinical efficacy profiles. Alosetron maleate addresses this gap with definitive pharmacological credentials: • Subnanomolar 5-HT3 affinity (Ki = 0.4-0.5 nM) with >1,000-fold selectivity over other serotonin subtypes • 2× longer pharmacodynamic duration vs. ondansetron (120 vs. 60 min in rat duodenal models) • Highest SUCRA ranking (0.82) for global IBS symptom improvement in 21-trial network meta-analysis Supplied at ≥98% purity with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C21H22N4O5
Molecular Weight 410.4 g/mol
CAS No. 122852-43-1
Cat. No. B1662154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlosetron ((Z)-2-butenedioate)
CAS122852-43-1
Molecular FormulaC21H22N4O5
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H18N4O.C4H4O4/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;5-3(6)1-2-4(7)8/h3-6,10H,7-9H2,1-2H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyXCPGTDZMQXRLAW-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alosetron ((Z)-2-butenedioate) CAS 122852-43-1: High-Potency 5-HT3 Antagonist for Severe IBS-D Research & Drug Development


Alosetron ((Z)-2-butenedioate), the maleate salt form of alosetron (CAS 122852-43-1), is a potent and selective serotonin 5-HT3 receptor antagonist [1]. The active moiety, alosetron (free base), exhibits subnanomolar affinity for human recombinant 5-HT3 receptors (Ki = 0.4–0.5 nM) and demonstrates approximately 1,000-fold or greater selectivity over other serotonin receptor subtypes and unrelated receptors and ion channels [2]. This compound is the active pharmaceutical ingredient (API) in FDA-approved formulations indicated exclusively for women with severe diarrhea-predominant irritable bowel syndrome (IBS-D) who have failed conventional therapy [3].

Why Generic 5-HT3 Antagonist Substitution is Scientifically Unjustified: Alosetron ((Z)-2-butenedioate) Differentiation


Interchanging 5-HT3 antagonists is scientifically unsound due to substantial differences in receptor binding kinetics, tissue selectivity, and clinical efficacy profiles. Alosetron demonstrates a pharmacodynamic duration of action significantly longer than ondansetron (120 minutes versus 60 minutes in rat duodenal reflex assays), a functional difference that cannot be predicted from plasma half-life data alone [1]. Network meta-analysis of 21 randomized controlled trials (10,421 patients) reveals that alosetron, cilansetron, ondansetron, and ramosetron exhibit distinct efficacy rankings across different symptom domains—with alosetron ranking highest for global symptom improvement (SUCRA 0.82) while ondansetron ranks highest for bowel habit/consistency (SUCRA 0.98) [2]. These quantitative differences underscore why procurement decisions must be compound-specific rather than class-based.

Alosetron ((Z)-2-butenedioate) Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Procurement


Superior Global Symptom Improvement in IBS-D: Alosetron vs. Cilansetron and Ondansetron

In a Bayesian network meta-analysis of 21 RCTs comprising 10,421 non-constipated IBS patients, alosetron demonstrated the highest surface under cumulative ranking (SUCRA) value of 0.82 for global symptom improvement, outperforming cilansetron (SUCRA 0.90 for abdominal pain but lower for global improvement) and substantially exceeding ondansetron's global symptom performance [1]. This differentiation is domain-specific: ondansetron achieved a SUCRA of 0.98 for bowel habit/consistency improvement, while cilansetron excelled in abdominal pain/discomfort (SUCRA 0.90), indicating that alosetron provides the most balanced efficacy across multiple IBS-D symptom domains [1].

Irritable Bowel Syndrome 5-HT3 Antagonist Clinical Efficacy Network Meta-Analysis

Bowel Urgency Control in Female IBS-D: Alosetron vs. Placebo

In a multicenter, double-blind, placebo-controlled trial of 801 female IBS-D patients, alosetron 1 mg twice daily demonstrated a 16-percentage-point absolute improvement in the proportion of days with satisfactory control of bowel urgency compared to placebo (73% vs. 57%, p < 0.001) over a 12-week treatment period [1]. Additionally, 76% of alosetron-treated patients achieved IBS Global Improvement responder status (defined as moderate or substantial improvement) compared to 44% with placebo (p < 0.001), a 32-percentage-point difference [1].

Irritable Bowel Syndrome Bowel Urgency Randomized Controlled Trial Quality of Life

Extended Duration of Action vs. Ondansetron: In Vivo Pharmacodynamic Differentiation

In anesthetized rats, duodenal administration of alosetron produced inhibition of 2-methyl-5-HT-induced bradycardia (Bezold-Jarisch reflex) with a duration of action of 120 minutes, which was twice that of ondansetron (60 minutes, n = 6) under identical experimental conditions [1]. Notably, the plasma elimination half-life of alosetron in humans is only 1.5–1.7 hours, yet its pharmacodynamic effects persist considerably longer, supporting twice-daily dosing despite rapid systemic clearance [2]. This dissociation between pharmacokinetic and pharmacodynamic profiles distinguishes alosetron from other 5-HT3 antagonists and cannot be inferred from receptor binding affinity data alone.

Pharmacodynamics 5-HT3 Antagonist In Vivo Duration of Action

Normalization of Perturbed Intestinal Transit Without Affecting Basal Motility

Alosetron exhibits a unique functional profile in preclinical models: it fully reverses (96%, n = 3) the increase in small intestinal propulsion induced by egg albumin challenge in sensitized rats, yet it has no significant effect on normal small intestinal propulsion in untreated animals [1]. This contrasts with some prokinetic agents (e.g., 5-HT4 agonists such as tegaserod and prucalopride) that accelerate colonic transit in both normal and disease states [2], and with non-selective antidiarrheals (e.g., loperamide) that broadly suppress motility regardless of underlying pathophysiology. Alosetron's ability to selectively normalize perturbed transit without suppressing basal motility represents a mechanistically distinct profile among gastrointestinal modulators.

Intestinal Transit Gastrointestinal Motility Preclinical Model 5-HT3 Antagonist

Alosetron ((Z)-2-butenedioate): Evidence-Based Research and Industrial Application Scenarios


Clinical Trial Design for IBS-D: Global Symptom Improvement as Primary Endpoint

For randomized controlled trials in severe diarrhea-predominant IBS where the primary endpoint is composite global symptom improvement, alosetron is the optimal 5-HT3 antagonist selection based on its SUCRA ranking of 0.82—the highest among all 5-HT3 antagonists evaluated in the 21-trial network meta-analysis [1]. Study designs should incorporate the 1 mg twice-daily dosing regimen validated in the 801-patient Lembo trial, which demonstrated 76% responder rates versus 44% with placebo [2].

Preclinical Gastrointestinal Motility Studies Requiring Sustained 5-HT3 Blockade

In rodent models of perturbed intestinal transit or visceral hypersensitivity, alosetron offers a 2-fold longer pharmacodynamic duration of action (120 minutes) compared to ondansetron (60 minutes) following duodenal administration [3]. This extended duration reduces the need for repeated dosing during experimental protocols and ensures more stable target engagement throughout the observation period, which is particularly advantageous in studies lasting 2–4 hours.

Reference Standard for 5-HT3 Receptor Binding Assays

Alosetron's well-characterized subnanomolar affinity for human recombinant 5-HT3 receptors (Ki = 0.4–0.5 nM) and demonstrated selectivity profile (little or no significant affinity for other receptors and ion channels tested) make it an appropriate reference compound for radioligand displacement assays and functional antagonism studies [4]. The compound's binding parameters have been established across multiple independent laboratories, providing a reliable benchmark for screening novel 5-HT3 modulators.

Gender-Specific Pharmacology Studies in IBS-D

Alosetron is FDA-approved exclusively for women with severe diarrhea-predominant IBS who have failed conventional therapy, reflecting clinical evidence of differential efficacy between sexes [5]. This gender-specific indication creates a defined research niche for alosetron in studies investigating sex-based differences in 5-HT3 receptor pharmacology, colonic transit regulation, and visceral pain processing, where ondansetron (approved broadly for nausea/vomiting) and cilansetron (not approved in the US) do not serve as direct comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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